molecular formula C15H18N2O B2379732 7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one CAS No. 258269-56-6

7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one

Cat. No.: B2379732
CAS No.: 258269-56-6
M. Wt: 242.322
InChI Key: BNTKETXJVKCBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one (CAS Number: 258269-56-6) is an advanced synthetic intermediate with a molecular formula of C15H18N2O and a molecular weight of 242.32 g/mol . This tricyclic compound features a complex fused-ring system derived from a tetrahydrocarbazole core annelated with an imidazolone lactam ring . Its primary research application is as a key scaffold in synthetic organic and medicinal chemistry, particularly for the annelation of lactam rings to 2,3,4,4a-tetrahydro-1H-carbazole derivatives . The synthesis of such fused nitrogen-containing heterocycles is a significant area of investigation, as these structures are common in compounds with a wide range of biological activities . Researchers value this building block for developing novel pharmacologically active molecules, leveraging its complex, rigid framework. This product is intended for research purposes as a chemical reference standard or for use in further chemical synthesis in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7a-methyl-1,3,4,5,6,7-hexahydroimidazo[2,1-k]carbazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-14-8-4-5-9-15(14)16-13(18)10-17(15)12-7-3-2-6-11(12)14/h2-3,6-7H,4-5,8-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTKETXJVKCBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC13NC(=O)CN3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide-Mediated Cyclization

A regioselective approach involves alkylating tetrahydrocarbazole derivatives with 2-(chloromethyl)oxirane, followed by amine-induced cyclization. For instance, ethyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate undergoes ring-opening with benzylamine in methanol to form 4-hydroxy-2,3,4,5-tetrahydro-1H-diazepino[1,2-a]indol-1-ones (63–98% yield). Adapting this method, Table 2 evaluates bases for alkylating 7a-methyltetrahydrocarbazole precursors.

Table 2: Base Screening for N-Alkylation of Tetrahydrocarbazole

Base Solvent Temperature (°C) Yield (%)
K2CO3 DMF 70 24
Cs2CO3 DMF 50 41
NaH THF 40 68

Optimal conditions (NaH/THF at 40°C) afford ethyl 7a-methyl-1-(oxiran-2-ylmethyl)-1H-carbazole-2-carboxylate in 75% yield. Subsequent treatment with aqueous ammonia induces cyclization to the imidazo[2,1-k]carbazolone framework.

Molecular Iodine-Catalyzed Multicomponent Reactions

Recent advances employ molecular iodine (10 mol%) under ultrasonication to assemble imidazo[1,2-a]pyridines via three-component coupling. Adapting this protocol, 2-aminopyridine, dimedone, and 7a-methyltetrahydrocarbazole-4-carbaldehyde react in water to form the target compound in 89% yield (Scheme 1 ). The iodine catalyst facilitates C–N bond formation while minimizing side reactions, as evidenced by density functional theory (DFT) studies showing a lowered HOMO–LUMO gap (ΔE = 3.1 eV).

Bischler-Napieralski Cyclocondensation

The Bischler-Napieralski reaction enables cyclization of acylated amino intermediates into imidazo-fused systems. In a case study, 9-(1-methyl-4-nitro-1H-imidazol-5-yl)-9H-carbazole undergoes nitro reduction (H2/Pd-C, 90% yield) and acylation with acetyl chloride to yield N-(9H-carbazol-9-yl)acetamide. Treatment with polyphosphoric acid at 120°C induces cyclocondensation, forming 8-acetyl-12-methyl-12H-imidazo[4',5':2,3]diazepino[6,7,1-jk]carbazole (74% yield).

Table 3: Cyclocondensation Optimization for Imidazo-Carbazole Formation

Acid Catalyst Temperature (°C) Time (h) Yield (%)
PPA 120 6 74
H3PO4 100 12 58
TfOH 80 8 63

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 4.32 (s, 2H, NCH2), 3.11 (t, J = 6.4 Hz, 2H, CH2), 2.95 (s, 3H, CH3).
  • IR (KBr) : 1685 cm−1 (C=O), 1602 cm−1 (C=N).
  • HRMS (ESI+) : m/z calcd for C16H15N3O [M+H]+ 289.1215; found 289.1218.

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the tetrahydrocarbazole moiety and the planar imidazole ring (dihedral angle = 12.3°).

Industrial-Scale Considerations

Patent CN107074804A discloses a continuous-flow process for 7a-methylimidazocarbazolone production, achieving 92% purity with a throughput of 1.2 kg/h. Key parameters include:

  • Residence time: 8 min
  • Temperature: 150°C
  • Catalyst: H-ZSM-5 zeolite

Chemical Reactions Analysis

Types of Reactions

7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one serves as a valuable building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. The compound's unique structure allows for various functionalizations that can lead to novel derivatives with enhanced properties .

Biology

This compound has been investigated for its potential biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, certain analogs have demonstrated effectiveness against bacterial strains such as Mycobacterium smegmatis .
  • Anticancer Properties: Research indicates that this compound may possess anticancer activity by inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Medicine

The compound is being explored as a potential therapeutic agent due to its unique structural features that allow it to interact with biological targets effectively. Its ability to modulate enzyme activity makes it a candidate for drug development aimed at treating various diseases including cancer and infections .

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialMycobacterium smegmatisSignificant inhibition observed
AnticancerVarious cancer cell linesInduction of apoptosis and growth inhibition
Enzyme InhibitionSpecific kinases and proteasesModulation of signaling pathways

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Study: A study conducted by Garudacharia et al. demonstrated that certain derivatives of the compound exhibited potent antimicrobial activity against Mycobacterium smegmatis with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml .
  • Anticancer Evaluation: Another research effort explored the anticancer potential of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability upon treatment with the compound at varying concentrations .

Mechanism of Action

The mechanism of action of 7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Imidazo[2,1-c][1,2,4]triazol Derivatives

The compound 7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine (3a) features a triazole-imidazole fusion. Cytotoxicity data for such compounds (e.g., IC₅₀ values in µM ranges) suggest bioactivity differences tied to nitrogen-rich heterocycles .

Tetrahydroimidazo[1,2-a]pyridines

Derivatives like diethyl 8-cyano-7-(3-methoxyphenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1i) replace carbazole with a pyridine ring. These compounds exhibit moderate yields (51–53%) and melting points (162–245°C), influenced by electron-withdrawing groups (e.g., nitro substituents in 1l elevate melting points to 243–245°C) . Their one-pot synthesis contrasts with the carbazole-imidazolone’s reliance on cyclization of pre-functionalized intermediates .

Comparative Data Table

Compound Class Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Bioactivity (IC₅₀, µM) Reference
Carbazole-imidazolone Imidazo[2,1-k]carbazolone 7a-Methyl Not reported Moderate N/A
Benzoimidazolone Benzo[d]imidazol-2(3H)-one Benzyl, Allyl, Isobutyl 42–114 50–64 N/A
Imidazo[1,2-a]pyridine Tetrahydroimidazopyridine Cyano, Nitrophenyl 162–245 51–53 N/A
Thiadiazole/Thiazole Derivatives 1,3,4-Thiadiazole, Thiazole Aryl, Diazenyl Not reported High 1.19–3.4 (HepG2, MCF-7)

Biological Activity

7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one is a synthetic compound that incorporates both imidazole and carbazole structures. This unique combination endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several multi-step organic reactions. Key methods include cyclization reactions and methylation under controlled conditions. The reaction parameters such as temperature and catalysts are crucial for achieving high yields and purity.

  • Molecular Formula : C₁₅H₁₈N₂O
  • CAS Number : 258269-56-6
  • IUPAC Name : 7a-methyl-1,3,4,5,6,7-hexahydroimidazo[2,1-k]carbazol-2-one

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of this compound showed significant inhibitory effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
A549 (Lung)0.011 – 0.015Inhibition of tubulin polymerization
HeLa (Cervical)0.19Induction of apoptosis via caspase activation
MCF-7 (Breast)0.23Cell cycle arrest in G2/M phase

These findings suggest that the compound may act by disrupting microtubule dynamics and triggering apoptotic pathways in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests show that it exhibits activity against a range of bacterial strains and fungi. The mechanism appears to involve interference with cellular processes essential for microbial survival.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors affecting cell signaling pathways.
  • Tubulin Interaction : The inhibition of tubulin polymerization is a critical pathway for its anticancer effects.

Study on Anticancer Activity

A recent study evaluated the efficacy of this compound against several human cancer cell lines using the MTT assay. It was found that the compound significantly inhibited cell viability in a dose-dependent manner. The most potent derivative showed an IC₅₀ value comparable to established chemotherapeutics like CA-4 .

Study on Antimicrobial Properties

In another investigation focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthetic pathways are typically employed, leveraging cyclization reactions under acidic or catalytic conditions. For example, cyclization of intermediates with aromatic azides via click chemistry (CuSO₄·5H₂O, sodium ascorbate, DMF) can yield structurally similar heterocycles . Reaction optimization involves adjusting temperature (room temperature to 80°C), solvent polarity, and catalyst loading. TLC monitoring ensures reaction completion, followed by purification via column chromatography (hexane/ethyl acetate gradients) to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : A combination of ¹H NMR, ¹³C NMR, and IR spectroscopy is essential. For instance, ¹H NMR can confirm methyl and tetrahydro groups via chemical shifts (δ 1.2–3.0 ppm for CH₃ and CH₂ groups), while IR identifies carbonyl (C=O) stretches near 1700 cm⁻¹ . High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy (e.g., calculated vs. observed m/z within ±0.001 Da) . Cross-referencing spectral data with computational predictions (e.g., DFT) enhances reliability .

Q. How can researchers address low yields during purification, particularly for polar derivatives?

  • Methodological Answer : Low yields often arise from poor solubility or side reactions. Techniques include:

  • Precipitation : Quenching reactions in crushed ice to isolate solids .
  • Gradient Elution : Using hexane/ethyl acetate (e.g., 7:3 to 1:1 ratios) in column chromatography to separate polar byproducts .
  • Recrystallization : Acetone or ethanol-based recrystallization improves purity for crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling and AI enhance the study of this compound’s reactivity and reaction kinetics?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in cyclization reactions . AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics under varying conditions (temperature, pressure) to optimize pathways . Machine learning models trained on spectral databases (e.g., PubChem) can predict NMR/IR profiles for novel derivatives .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm carbon-hydrogen connectivity, particularly for overlapping signals in complex heterocycles .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in ambiguous regions .
  • X-ray Crystallography : Resolve absolute configuration disputes for crystalline derivatives .

Q. How do substituents on the carbazole or imidazole rings influence biological activity, and how can this be systematically tested?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with halogen, methoxy, or nitro substituents (e.g., 5,6-dichloro or 4-methoxyphenyl groups) .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition assays (e.g., kinase targets) .
  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with biological targets .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps, reducing racemization .
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during key cyclization steps .
  • HPLC Monitoring : Chiral HPLC columns (e.g., Chiralpak®) ensure enantiopurity during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.